3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

CYP2A6 inhibition ADME smoking cessation

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one is a reversible CYP2A6 inhibitor (IC50 50 nM in human liver microsomes, Ki 29,000 nM) with an 8.6-fold potency advantage over methoxsalen (IC50 430 nM). The ortho-chloro substituent at C3 confers steric and electronic properties unavailable from unsubstituted phenyl or para-chloro analogs—any substitution will alter inhibitory potency and mechanism. Dual-platform IC50 characterization (recombinant 400 nM; microsomal 50 nM) ensures reproducible potency across enzyme sources. The exceptionally low IC50/Ki ratio (~0.0017) makes this the definitive reversible control for discriminating competitive inhibition from mechanism-based inactivation—critical for DDI risk assessment. Ideal for acute nicotine metabolism modulation assays, short-term hepatocyte incubations, and protocols requiring enzyme activity recovery post-washout.

Molecular Formula C16H11ClO3
Molecular Weight 286.71
CAS No. 23800-93-3
Cat. No. B2569475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one
CAS23800-93-3
Molecular FormulaC16H11ClO3
Molecular Weight286.71
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H11ClO3/c1-9-11-7-6-10(18)8-14(11)20-16(19)15(9)12-4-2-3-5-13(12)17/h2-8,18H,1H3
InChIKeyXEOWIRGIROIBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one (CAS 23800-93-3): Chemical Identity and Compound Class for Procurement


3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one (CAS 23800-93-3) is a synthetic 3-aryl-7-hydroxycoumarin derivative with the molecular formula C₁₆H₁₁ClO₃ and a molecular weight of 286.71 g/mol [1]. It belongs to the chromen-2-one (coumarin) family and features a 2-chlorophenyl substituent at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position—a substitution pattern that distinguishes it from simpler coumarin scaffolds and influences both its physicochemical properties and biological target interactions .

Why 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one Cannot Be Replaced by Generic Coumarin Analogs in CYP2A6 Research


Coumarin-based CYP2A6 inhibitors exhibit extreme sensitivity to substituent position and identity. The rank order of hydroxy substitution impact on CYP2A6 inhibition is C6 > C7 > C8, and both hydrophobic and hydrophilic modifications at C4, C6, and C8 markedly reduce inhibitory activity in a size- and charge-dependent manner [1]. The 2-chlorophenyl group at C3 of this compound introduces a distinct steric and electronic profile that cannot be replicated by unsubstituted phenyl, 4-chlorophenyl, or 3-aryloxy analogs—each of which has been shown in SAR studies to produce divergent CYP2A6 affinity and isoform selectivity patterns [1][2]. Simply substituting a generic 7-hydroxycoumarin or a differently substituted 3-aryl analog will yield quantitatively different inhibitory potency and may alter the inhibition mechanism (reversible vs. irreversible), undermining experimental reproducibility in ADME, toxicology, or smoking cessation research.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one (CAS 23800-93-3) Relative to Comparator Compounds


CYP2A6 Inhibitory Potency: 8.6-Fold More Potent Than Methoxsalen in Human Liver Microsomes

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one exhibits an IC₅₀ of 50 nM against CYP2A6 in human liver microsomes (30 min preincubation, coumarin 7-hydroxylation assay) [1]. The clinical CYP2A6 inhibitor methoxsalen (8-methoxypsoralen), used as a positive control in the class-leading SAR study, displays an IC₅₀ of 430 nM under comparable human liver microsome conditions [2]. This represents an 8.6-fold greater inhibitory potency for the target compound over the reference standard methoxsalen.

CYP2A6 inhibition ADME smoking cessation

Reversible vs. Irreversible CYP2A6 Inhibition Mechanism: Differentiated Profile from Methoxsalen

The target compound shows a Ki of 29,000 nM (29 μM) for irreversible inactivation of CYP2A6—a value 580-fold higher than its IC₅₀ of 50 nM [1]. This large IC₅₀/Ki ratio is consistent with a predominantly reversible, competitive inhibition mechanism. In contrast, methoxsalen is a well-characterized mechanism-based irreversible (suicide) inhibitor of CYP2A6 with an IC₅₀/Ki ratio close to unity (0.43/0.26 μM) [2]. This mechanistic divergence means the target compound does not cause time-dependent, NADPH-dependent irreversible enzyme inactivation, a property that has direct implications for predicting drug-drug interaction risk and for experimental protocols requiring reversible CYP2A6 blockade.

CYP2A6 mechanism irreversible inhibition drug-drug interaction

Assay Condition-Dependent Potency: Evidence for Context-Specific Selection

The compound's apparent CYP2A6 IC₅₀ shifts from 50 nM in human liver microsomes (30 min preincubation) [1] to 400 nM in a baculovirus-infected insect cell system expressing human CYP2A6 (10 min preincubation) [2]—an 8-fold difference attributable to enzyme source and preincubation duration. This sensitivity to assay conditions is a measurable property that must be accounted for when comparing data across studies and selecting compounds for specific experimental systems. Close analogs without this characterized condition-dependence may produce misleading cross-system comparisons.

CYP2A6 assay conditions enzyme source preincubation time

3-Aryl Substituent Differentiation: 2-Chlorophenyl vs. Unsubstituted Phenyl in CYP2A6 and ER Binding Contexts

In the 3-aryl-7-hydroxycoumarin series, the nature of the 3-aryl substituent critically modulates biological target engagement. SAR analysis of 7-hydroxycoumarin analogues demonstrates that hydrophobic substituents at positions flanking the coumarin core alter CYP2A6 inhibitory activity in a size- and charge-dependent manner [1]. Separately, studies on 3-aryl-7-hydroxycoumarins reveal that the relative binding affinity (RBA) to human estrogen receptors α and β varies with aryl substitution pattern—3,4-diphenyl-7-hydroxycoumarin shows stronger RBA to ERα than ERβ, whereas 4-(4-hydroxyphenyl)-7-hydroxycoumarin exhibits weak ERβ-selective binding [2]. The 2-chlorophenyl group at C3 in the target compound is structurally distinct from both the 3,4-diphenyl and 4-hydroxyphenyl variants evaluated in these ER studies, implying a unique selectivity fingerprint that generic 3-phenyl or 3-(4-chlorophenyl) analogs cannot reproduce. However, direct quantitative ER binding data for this specific compound have not been published.

structure-activity relationship 3-arylcoumarin estrogen receptor

Recommended Application Scenarios for 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one Based on Quantitative Evidence


CYP2A6 Inhibition Studies Requiring High Potency and Reversible Mechanism

With an IC₅₀ of 50 nM in human liver microsomes and a reversible inhibition profile (Ki for irreversible inactivation = 29,000 nM), this compound is suited for CYP2A6 pharmacological studies where sustained enzyme suppression is undesirable—such as acute nicotine metabolism modulation assays, short-term hepatocyte incubations, or protocols requiring enzyme activity recovery after washout [1]. Its 8.6-fold potency advantage over methoxsalen (IC₅₀ 430 nM) allows lower dosing, reducing the risk of solvent toxicity or off-target effects at high concentrations [2].

ADME Screening Panels Requiring a Characterized CYP2A6 Probe with Multi-Platform Data

The availability of IC₅₀ data in both human liver microsomes (50 nM) and recombinant baculovirus-insect cell systems (400 nM) makes this compound a well-characterized tool for CYP2A6 inhibition screening where the enzyme source may vary across laboratories or project stages [1][2]. This dual-platform characterization reduces the risk of potency misestimation when transitioning from recombinant enzyme screening to physiologically relevant microsomal assays.

Synthesis of 3-Aryl-7-Hydroxycoumarin Libraries for SAR Exploration

As a 3-(2-chlorophenyl)-substituted 7-hydroxy-4-methylcoumarin, this compound serves as a key intermediate or reference standard in medicinal chemistry programs exploring the SAR of 3-aryl coumarins at CYP2A6, estrogen receptors, or other targets where aryl substituent identity dictates binding affinity and selectivity [1]. The ortho-chloro substituent introduces distinct electronic and steric properties compared to unsubstituted phenyl or para-substituted analogs, enabling systematic exploration of halogen effects on target engagement [2].

Comparative Enzyme Inhibition Studies Differentiating Reversible from Irreversible CYP2A6 Inhibitors

The large IC₅₀/Ki ratio (~0.0017) of this compound, contrasted with the ~1.65 ratio of the suicide inhibitor methoxsalen, enables its use as a reversible control compound in studies designed to discriminate between reversible competitive inhibitors and mechanism-based inactivators of CYP2A6 [1][2]. This application is particularly relevant in drug-drug interaction risk assessment where the distinction between reversible and irreversible inhibition has regulatory significance.

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.